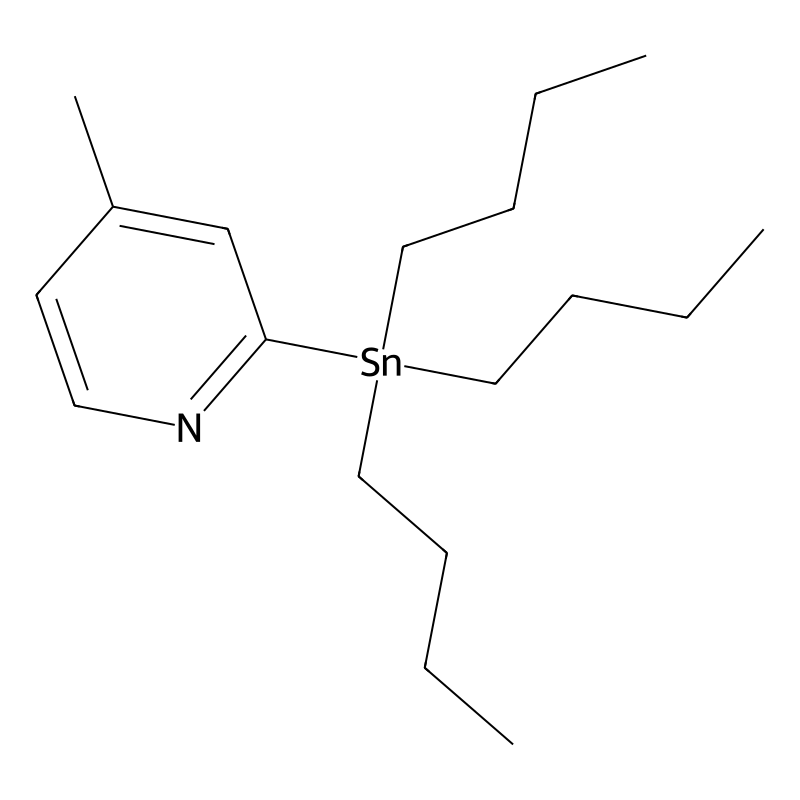4-Methyl-2-(tributylstannyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Precursor
The presence of the tributyltin group (SnBu3) makes 4-Methyl-2-(tributylstannyl)pyridine a potential precursor for the introduction of the stannyl group into organic molecules. Stannyl groups are valuable intermediates in various organic transformations, including Stille coupling, Negishi coupling, and Hiyama coupling. These coupling reactions allow for the formation of carbon-carbon bonds between different organic fragments [PubChem, "4-Methyl-2-(tributylstannyl)pyridine", National Institutes of Health, ].
Stannylation Reagents in Medicinal Chemistry
Organotin compounds have been explored in medicinal chemistry due to their diverse biological properties. 4-Methyl-2-(tributylstannyl)pyridine, with its combined pyridine and tributyltin moieties, might hold potential for the development of novel therapeutic agents. However, further research is needed to explore its specific activity and biocompatibility.
4-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tin-carbon bond. It is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. In this compound, a hydrogen atom at the 4th position of the pyridine ring is replaced by a bulky tributyltin group (Sn(n-Bu)₃), resulting in a molecular formula of C₁₃H₂₉Sn. The structure features a planar pyridine ring with a methyl group at the 2nd position and a tributyltin group at the 4th position, creating a tetrahedral geometry around the tin atom due to its covalent bonding with three n-butyl groups .
The chemical reactivity of 4-Methyl-2-(tributylstannyl)pyridine is primarily associated with its ability to participate in various coupling reactions, notably Stille coupling and metalation-stannylation reactions. These reactions facilitate the introduction of the tributyltin group onto the pyridine ring, typically at positions where steric hindrance is minimized. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the tributyltin moiety, which can be displaced under appropriate conditions .
The synthesis of 4-Methyl-2-(tributylstannyl)pyridine can be achieved through several methods:
- Stille Coupling: This method involves the reaction of a halogenated pyridine derivative with tributyltin reagents in the presence of a palladium catalyst.
- Metalation-Stannylation Reactions: This approach typically involves the metalation of pyridine followed by stannylation to introduce the tributyltin group at the desired position.
- Direct Functionalization: Some methods may allow for direct functionalization of pyridine derivatives using tributyltin reagents under specific conditions .
4-Methyl-2-(tributylstannyl)pyridine has potential applications in various scientific fields:
- Organic Synthesis: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex organotin compounds.
- Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.
- Research: Its use in fundamental research can help explore new
Several compounds share structural similarities with 4-Methyl-2-(tributylstannyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methyl-4-(tributylstannyl)pyridine | Similar methyl and tributylstannyl groups | Often used in similar synthetic pathways |
| 5-Methyl-2-(tributylstannyl)pyridine | Methyl group at the 5th position | Exhibits different reactivity patterns |
| Tributyl(3-pyridyl)tin | Contains a pyridyl group instead of methyl | Used primarily in agricultural applications |
These compounds highlight the uniqueness of 4-Methyl-2-(tributylstannyl)pyridine through its specific substitution pattern and potential reactivity profiles compared to others in its class .
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard








